Fmoc-d-pen(pmeobzl)-oh

Descripción

BenchChem offers high-quality Fmoc-d-pen(pmeobzl)-oh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-d-pen(pmeobzl)-oh including the price, delivery time, and more detailed information at info@benchchem.com.

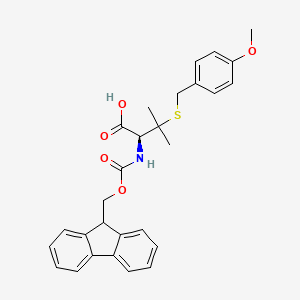

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO5S/c1-28(2,35-17-18-12-14-19(33-3)15-13-18)25(26(30)31)29-27(32)34-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSRXSQDFSBEAO-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)SCC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fmoc-D-Pen(pMeOBzl)-OH chemical structure and properties

This is an in-depth technical guide on Fmoc-D-Pen(pMeOBzl)-OH , designed for researchers and drug development professionals.

Structural Analysis, Orthogonal Protection Strategies, and Synthetic Applications

Executive Summary

Fmoc-D-Pen(pMeOBzl)-OH (CAS: 159618-54-9) is a specialized cysteine analogue building block used in solid-phase peptide synthesis (SPPS).[1][2] It incorporates D-Penicillamine (β,β-dimethylcysteine), which introduces severe conformational constraints via the gem-dimethyl effect, and the p-Methoxybenzyl (pMeOBzl or Mob) group for thiol protection.

Unlike the more common Trityl (Trt) protected variant, the pMeOBzl group is stable to Trifluoroacetic Acid (TFA) . This unique property allows for "Fmoc/tBu" synthesis strategies where the peptide is cleaved from the resin by TFA while the thiol remains protected. This orthogonality is critical for the regioselective formation of multiple disulfide bonds or for late-stage chemical ligation in complex peptide therapeutics like oxytocin antagonists and defensin analogs.

Chemical Identity & Physicochemical Properties[3][4][5][6]

2.1 Structural Nomenclature

-

Chemical Name: N-α-(9-Fluorenylmethyloxycarbonyl)-S-(p-methoxybenzyl)-D-penicillamine

-

Synonyms: Fmoc-D-Pen(Mob)-OH; Fmoc-S-(4-methoxybenzyl)-D-penicillamine

-

Molecular Formula: C₂₈H₂₉NO₅S

-

Molecular Weight: 491.60 g/mol

2.2 Structural Diagram (DOT)

The following diagram illustrates the chemical connectivity, highlighting the acid-stable S-Mob protection versus the base-labile N-Fmoc protection.

Caption: Structural connectivity of Fmoc-D-Pen(pMeOBzl)-OH highlighting orthogonal protecting groups.

2.3 Key Physicochemical Data

| Property | Specification | Notes |

| Appearance | White to off-white powder | Hygroscopic; store desiccated. |

| Purity (HPLC) | ≥ 98.0% | Critical for avoiding D-isomer deletion sequences. |

| Chiral Purity | ≤ 0.5% L-isomer | Essential for bioactivity in receptor ligands. |

| Solubility | Soluble in DMF, DMSO, DCM | Moderate solubility in MeOH; Insoluble in Water. |

| Melting Point | 145–150 °C (Dec.) | Varies slightly by crystalline form. |

| Storage | +2°C to +8°C | Protect from light and moisture. |

Synthetic Utility: The Case for pMeOBzl (Mob)

The primary reason to select Fmoc-D-Pen(pMeOBzl)-OH over the standard Fmoc-D-Pen(Trt)-OH is orthogonality .

-

Trityl (Trt): Cleaved by 1–5% TFA. Removed simultaneously with resin cleavage (if using Wang/Rink amide resins) or selectively on-resin with dilute acid.

-

p-Methoxybenzyl (Mob): Stable to 95% TFA. It requires strong acids (HF, TFMSA) or oxidative cleavage for removal.

3.1 Strategic Workflow: Regioselective Disulfide Formation

This molecule is indispensable when synthesizing peptides with two or more disulfide bridges where one bridge involves the Penicillamine residue and must be formed after the peptide is cleaved from the resin and purified.

Mechanism of Action:

-

SPPS Assembly: Peptide is built using Fmoc-Cys(Trt)-OH and Fmoc-D-Pen(pMeOBzl)-OH.

-

TFA Cleavage: Treatment with 95% TFA cleaves the peptide from the resin and removes the Trt group (and other side-chain protections like Boc, tBu).

-

Result: The Cys thiol is free; the D-Pen thiol remains protected by Mob.

-

First Oxidation: Formation of the first disulfide bond (involving the free Cys) or purification of the linear intermediate.

-

Mob Removal & Second Oxidation: Treatment with HF or TFMSA removes the Mob group, allowing the second disulfide bond (involving D-Pen) to be formed, often resulting in a rigid bicyclic structure.

Experimental Protocols

4.1 Coupling Protocol (SPPS)

Due to the steric bulk of the β,β-dimethyl group (Penicillamine core), coupling rates are significantly slower than standard Cysteine.

-

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) are preferred over HBTU/HOBt to prevent racemization and drive completion.

-

Stoichiometry: 4.0 equivalents of Amino Acid : 3.9 eq HATU : 8.0 eq DIPEA.

-

Conditions: Double coupling (2 x 45 min) at Room Temperature is recommended. Microwave-assisted coupling (50°C, 10 min) can improve yield but risks epimerization; use with caution.

4.2 Deprotection Protocol: Removal of S-pMeOBzl (Mob)

Warning: This step requires handling hazardous strong acids. Perform in a dedicated fume hood with full PPE.

Method A: Anhydrous Hydrogen Fluoride (HF) This is the "Gold Standard" for clean removal.

-

Apparatus: Teflon (PTFE) reaction vessel (HF etches glass).

-

Scavenger Cocktail: p-Cresol (5%) and p-Thiocresol (5%) are essential to prevent benzyl cations from re-alkylating the Pen thiol or modifying Trp/Tyr residues.

-

Procedure:

-

Place the dried peptide-resin (or free peptide) in the vessel.

-

Condense anhydrous HF (~10 mL per gram of resin) at -78°C.

-

Warm to 0°C and stir for 45–60 minutes.

-

Evaporate HF under a stream of nitrogen.

-

Precipitate peptide with cold diethyl ether.

-

Method B: TFMSA (Trifluoromethanesulfonic Acid) A liquid-phase alternative to HF, though slightly less efficient for sterically hindered Mob groups.

-

Cocktail: TFMSA : TFA : Thioanisole : EDT (10 : 80 : 5 : 5).

-

Procedure:

-

Dissolve peptide in the TFA/Scavenger mix first.

-

Add TFMSA dropwise at 0°C.

-

Stir at 0°C for 2–3 hours (Pen-Mob is more stable than Cys-Mob; requires longer time).

-

Precipitate with ether.

-

Orthogonality & Logic Visualization

The following diagram maps the decision logic for choosing between Trt and Mob protection for D-Penicillamine.

Caption: Decision matrix for selecting D-Pen protection based on cleavage requirements.

References

-

Fmoc-D-Pen(pMeOBzl)-OH Product Data. ChemicalBook/Chem960 Database. CAS: 159618-54-9.[1][2][3] Link

-

Orthogonal Cysteine Protection. Postma, T. M., & Albericio, F. (2013). "Understanding Acid Lability of Cysteine Protecting Groups." NIH/PubMed Central. Link

- Penicillamine in Peptides. Hruby, V. J., et al. (1990). "Conformational constraints in the design of receptor selective peptides: conformational analysis of rigid penicillamine analogues." Biochemical Journal.

- Mob Cleavage Protocols. Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." J. Am. Chem. Soc. (Foundational reference for HF cleavage methods adapted for Mob).

Sources

Difference between Fmoc-D-Pen(Trt)-OH and Fmoc-D-Pen(pMeOBzl)-OH

Advanced Strategies for Constrained Peptide Synthesis & Regioselective Disulfide Formation

Executive Summary

In the landscape of advanced peptide therapeutics, Penicillamine (Pen) —the

The choice between Fmoc-D-Pen(Trt)-OH and Fmoc-D-Pen(pMeOBzl)-OH is not merely a matter of preference but a strategic decision dictated by the orthogonality required during synthesis.

-

Fmoc-D-Pen(Trt)-OH is the standard, acid-labile building block for global deprotection and single-disulfide systems.

-

Fmoc-D-Pen(pMeOBzl)-OH (often abbreviated as Mob) is the acid-resistant analogue, essential for regioselective double-disulfide formation and "one-pot" oxidative folding strategies.

This guide details the physicochemical differences, synthetic protocols, and decision logic for deploying these two protecting groups effectively.

Part 1: Structural & Chemical Fundamentals

The Core: D-Penicillamine vs. Cysteine

Before analyzing the protecting groups, one must understand the core amino acid. Penicillamine possesses two methyl groups at the

-

Steric Hindrance: The bulky

-methyls create significant steric shielding around the thiol. This makes both acylation (coupling) and S-deprotection kinetically slower than in Cysteine. -

Conformational Lock: When oxidized, Pen-containing disulfides favor specific dihedral angles, often increasing potency in somatostatin analogues and opioid receptor ligands (e.g., DPDPE).

The Protecting Groups: Trt vs. pMeOBzl

The fundamental difference lies in the stability of the carbocation generated during acidolysis.

| Feature | Trt (Trityl) | pMeOBzl (p-Methoxybenzyl / Mob) |

| Structure | Triphenylmethyl (Bulky, 3 phenyl rings) | 4-Methoxybenzyl (Linear, 1 phenyl ring) |

| Electronic Nature | Hyper-stabilized carbocation (3 resonance rings). | Stabilized carbocation (1 ring + methoxy donation), but less than Trt. |

| Acid Lability | High. Cleaves in 1-5% TFA. | Moderate/Low. Stable to 1-5% TFA. Cleaves in high TFA with scavengers or specific oxidants. |

| Primary Use | Global deprotection; Single disulfide. | Orthogonal protection; Regioselective disulfide pairing.[2] |

Part 2: Synthetic Implications & Decision Logic

Coupling Efficiency (Universal Challenge)

Regardless of the protecting group (Trt or pMeOBzl), the D-Pen core is sterically hindered. Standard DIC/HOBt couplings often fail or result in deletion sequences.

-

Recommendation: Use HATU/HOAt or PyBOP with DIEA.

-

Protocol: Double coupling (2 x 1 hour) is mandatory for high-yield synthesis. Microwave-assisted synthesis (75°C) significantly improves conversion rates.

The Orthogonal Workflow (The "Why")

The primary reason to use pMeOBzl is to create a peptide with two disulfide bonds formed in a specific order. If both pairs were protected with Trt, oxidation would be random, leading to thermodynamic mixtures (scrambling).

The Strategy:

-

Pair A (Cys/Pen-Trt): Cleaved by dilute TFA (or standard TFA). Oxidized first.[2][3]

-

Pair B (Cys/Pen-pMeOBzl): Remains protected during Step 1. Cleaved/Oxidized in Step 2 using harsh acid or oxidative cleavage (e.g., Iodine, Silyl Chloride).

Visualization: Regioselective Disulfide Formation

The following diagram illustrates the critical workflow utilizing the stability difference between Trt and pMeOBzl.

Caption: Workflow for regioselective disulfide formation using the differential acid stability of Trt and pMeOBzl.

Part 3: Experimental Protocols

Protocol A: Standard Cleavage for Fmoc-D-Pen(Trt)-OH

Use this for mono-cyclic peptides or when random folding is acceptable.

Reagents:

-

Trifluoroacetic acid (TFA)[1]

-

Triisopropylsilane (TIS) - Critical scavenger for Trityl cation.

-

Water (

) -

Dithiothreitol (DTT) or Ethanedithiol (EDT) - Optional, prevents re-attachment.

Procedure:

-

Cocktail Preparation: Prepare TFA:TIS:H2O (95:2.5:2.5 v/v).

-

Note: If the peptide contains Trp/Met, add 2.5% EDT to prevent oxidation.

-

-

Incubation: Add cocktail to the resin (10 mL per gram of resin). Shake at room temperature for 2–3 hours .

-

Expert Insight: Pen(Trt) cleaves slower than Cys(Trt). Do not shorten this time, or the bulky Trityl group may remain partially attached due to the steric shielding of the Penicillamine methyls.

-

-

Precipitation: Filter resin, concentrate filtrate under

, and precipitate in cold diethyl ether.

Protocol B: Oxidative Cleavage for Fmoc-D-Pen(pMeOBzl)-OH

Use this for the second loop in bicyclic peptides. This method removes the Mob group and forms the disulfide in one step.

Reagents:

-

Trifluoroacetic acid (TFA)[1]

-

Dimethylsulfoxide (DMSO)

-

Anisole (Scavenger)

-

Trichloromethylsilane (

) - The oxidant/activator.

Procedure (Silyl Chloride Method):

-

Dissolution: Dissolve the monocyclic peptide (containing protected S-Mob groups) in TFA.

-

Additives: Add Anisole (100 eq) and DMSO (10 eq).

-

Activation: Add

(100–200 eq). -

Reaction: Stir at room temperature for 30–60 minutes. The reaction drives the cleavage of the p-Methoxybenzyl ether and facilitates immediate disulfide formation.

-

Quenching: Quench with ammonium fluoride buffer or dilute water/acetonitrile mix before HPLC purification.

Part 4: Comparative Data Summary

The following table summarizes the operational differences for quick reference.

| Parameter | Fmoc-D-Pen(Trt)-OH | Fmoc-D-Pen(pMeOBzl)-OH |

| CAS Number | 201532-01-6 | 201531-88-6 (L-isomer ref) / Custom |

| Coupling Reagent | HATU / PyBOP (Steric demand) | HATU / PyBOP (Steric demand) |

| Cleavage (Standard) | 95% TFA (Complete removal) | Stable / Partial removal (requires scavengers) |

| Cleavage (Selective) | 1% TFA in DCM (Removes Trt, leaves Resin/Sidechains) | Completely Stable to 1% TFA |

| Oxidative Folding | Stepwise (Deprotect | One-Pot (Simultaneous Deprotection & Oxidation) |

| Scavenger Need | High (TIS/EDT) to catch Trityl cation. | High (Anisole) to catch Benzyl carbocation. |

References

-

BenchChem. (2025).[1] Fmoc-Pen(Trt)-OH molecular weight and formula. Retrieved from

-

Sigma-Aldrich. (2025). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Retrieved from

-

Bachem. (2021). Cysteine Derivatives and Protecting Groups in SPPS. Retrieved from

- Postma, T. M., & Albericio, F. (2014). Ditert-butyl Dicarbonate/Potassium Carbonate: A Novel Deprotection Cocktail for Fmoc-Cys(Mob)-OH. Organic Letters.

-

Zheng, J. S., et al. (2015).[4] Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. Journal of the American Chemical Society. Retrieved from

Sources

Fmoc-D-Pen(Mob)-OH: Strategic Reagent Guide for Constrained Peptide Engineering

[1]

Executive Summary

Fmoc-D-Pen(Mob)-OH is a specialized, orthogonally protected amino acid derivative used in Solid Phase Peptide Synthesis (SPPS).[1] It combines the conformational constraints of D-Penicillamine (β,β-dimethylcysteine) with the acid-stable 4-Methoxybenzyl (Mob) protecting group.[1]

This reagent is critical for:

-

Conformational Locking: Inducing rigid turns in bioactive peptides (e.g., opioid receptor ligands like DPDPE).[1]

-

Orthogonal Disulfide Engineering: The Mob group withstands standard TFA cleavage, allowing for selective, post-cleavage disulfide bond formation or regioselective cyclization in the presence of acid-labile Cys(Trt) residues.[1]

| Property | Data |

| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-S-(4-methoxybenzyl)-D-penicillamine |

| Molecular Formula | C₂₈H₂₉NO₅S |

| Molecular Weight | 491.60 g/mol |

| CAS Number | Not widely listed (Analogous Trt derivative: 201532-01-6) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |

| Purity Standard | ≥ 98.0% (HPLC), Enantiomeric excess > 99% |

Chemical Architecture & Functional Logic

The utility of Fmoc-D-Pen(Mob)-OH is derived from its three distinct structural components, each serving a specific role in the synthesis workflow.

Structural Breakdown[1]

-

Fmoc (N-terminus): Base-labile protecting group removed by piperidine.[1] Allows standard Fmoc SPPS cycles.

-

D-Pen Core (Side Chain): The gem-dimethyl groups at the β-carbon introduce severe steric hindrance. This "Gem-Dimethyl Effect" forces the peptide backbone into a specific conformation, often stabilizing turns or helices, but significantly retards coupling rates during synthesis.[1]

-

Mob (Thiol Protection): The 4-methoxybenzyl group is acid-stable . Unlike Trityl (Trt), which is removed by 95% TFA, Mob requires strong acids (HF, TFMSA) or specific oxidative conditions for removal.[1] This stability is the key to orthogonal strategies.

Figure 1: Functional decomposition of the Fmoc-D-Pen(Mob)-OH molecule.[1]

Synthesis Protocol: Overcoming Steric Hindrance

The primary challenge when using Fmoc-D-Pen(Mob)-OH is the steric bulk of the penicillamine core. Standard coupling protocols (e.g., DIC/HOBt, 1 hour) often fail, leading to deletion sequences.[1]

Optimized Coupling Workflow

Objective: Achieve >99% coupling efficiency despite steric hindrance.

-

Resin Preparation: Swell resin in DMF for 30 minutes.

-

Activation (Pre-activation is critical):

-

Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

-

Base: DIEA (Diisopropylethylamine).[2]

-

Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 4 eq HOAt : 8 eq DIEA.

-

Note: Use slightly less HATU than Amino Acid to prevent capping of the resin with tetramethylguanidinium.

-

-

Coupling Reaction:

-

Time: 2 hours minimum.

-

Temperature: Microwave assistance (75°C) is highly recommended. If performing at RT, double couple (2 x 2 hours).

-

-

Monitoring: Standard Kaiser test may give false negatives due to steric shielding. Use Chloranil test or micro-cleavage LC-MS for validation.

Deprotection of the Mob Group

Unlike Trt-protected cysteines, the Mob group remains intact during standard TFA cleavage (95% TFA / 2.5% TIS / 2.5% H2O).

Method A: HF Cleavage (Traditional)

-

Conditions: Anhydrous HF at 0°C for 60 mins with p-cresol scavenger.

-

Result: Complete removal of Mob and resin cleavage.

-

Risk: High toxicity; requires specialized Teflon apparatus.

Method B: TFMSA (Trifluoromethanesulfonic Acid)

-

Conditions: 10% TFMSA in TFA with thioanisole scavenger.

-

Result: Effective alternative to HF; less volatile but highly corrosive.

Method C: Oxidative Removal (Silyl Chloride/Sulfoxide)

-

Mechanism: Treatment with TMSCl/DMSO can convert the S-Mob directly to a disulfide, bypassing the free thiol stage.

Strategic Application: Orthogonal Disulfide Pairing[3]

The most powerful application of Fmoc-D-Pen(Mob)-OH is in the synthesis of peptides with multiple, regiospecific disulfide bonds.

Scenario: Synthesizing a bicyclic peptide with two distinct disulfide bridges (Bridge A and Bridge B).

-

Bridge A (Acid Labile): Use Fmoc-Cys(Trt)-OH .[1]

-

Bridge B (Acid Stable): Use Fmoc-D-Pen(Mob)-OH (or Fmoc-Cys(Mob)-OH).[1]

-

Workflow:

-

Synthesize full linear sequence.

-

Step 1: Cleave from resin with 95% TFA. The Trt groups are removed; Mob groups remain intact.

-

Step 2: Form Bridge A by oxidation (e.g., DMSO/Water or Air) in solution.[1]

-

Step 3: Remove Mob groups and form Bridge B using stronger conditions (e.g., Iodine oxidation or TFMSA followed by buffer oxidation).[1]

-

Figure 2: Orthogonal deprotection strategy utilizing the differential stability of Trt and Mob groups.

References

-

Solid Phase Peptide Synthesis Principles

-

Mob Group Chemistry

-

Steric Hindrance in Penicillamine

-

Orthogonal Protection Strategies

What is pMeOBzl protection on Penicillamine used for?

Technical Guide: -pMeOBzl Protection on Penicillamine

Core Principles & Chemical Rationale[1][2][3][4][5]

The Penicillamine Challenge

Penicillamine (

-

Steric Hindrance: The gem-dimethyl group creates significant steric bulk.[1] This reduces the rate of disulfide formation and reshuffling (disulfide exchange) by orders of magnitude compared to Cys, stabilizing the bioactive conformation of peptides.

-

Synthetic Difficulty: This same bulk hinders the introduction of protecting groups and the coupling of the amino acid during Solid Phase Peptide Synthesis (SPPS).

Why MeOBzl (Mob)?

The

| Feature | Relevance to Penicillamine | |

| Acid Stability | Stable to dilute TFA (e.g., 50% TFA in DCM).[1] | Ideal for Boc-chemistry SPPS . It survives the repetitive TFA cycles used to remove N-terminal Boc groups. |

| Cleavage | Requires strong acid (HF or TFMSA).[1] | Cleaved simultaneously with the resin linker at the end of synthesis. |

| Orthogonality | Orthogonal to Acm (acetamidomethyl) and Trt (trityl) under specific conditions.[2] | Allows for regioselective disulfide bond formation in peptides containing both Cys and Pen.[3] |

Mechanism of Protection & Deprotection[3][4]

The stability of the S-Mob thioether bond relies on the resonance stabilization of the benzyl cation. The methoxy group donates electron density, making the

Visualization: Stability & Cleavage Pathway

Experimental Protocols

Protocol A: Synthesis of Boc-Pen( MeOBzl)-OH

Context: Preparing the building block for SPPS.

Reagents: L-Penicillamine,

-

Thiol Protection:

-

Dissolve L-Penicillamine (10 mmol) in a 1:1 mixture of water/dioxane degassed with

. -

Add TEA (2.5 eq) to ensure basic pH (approx. pH 9-10).

-

Add

MeOBzl-Cl (1.1 eq) dropwise at 0°C. -

Critical Step: Stir at room temperature for 4–6 hours. The steric bulk of Pen slows the

substitution compared to Cys. Monitor by TLC.[4]

-

-

N-Boc Protection:

-

Without isolating the intermediate, add

(1.5 eq) to the reaction mixture. -

Stir overnight.

-

-

Workup:

-

Acidify to pH 2–3 with dilute KHSO

. -

Extract with Ethyl Acetate (

). Wash with brine, dry over MgSO -

Recrystallize from Hexane/Ethyl Acetate to yield Boc-Pen(

MeOBzl)-OH .

-

Protocol B: Solid Phase Incorporation (Boc Strategy)

Context: Overcoming steric hindrance during coupling.

Standard coupling reagents (DCC/HOBt) often fail to drive the reaction to completion with Pen derivatives.

-

Resin Preparation: Use PAM or MBHA resin for Boc chemistry.

-

Coupling Cocktail:

-

Activator: HATU or PyBOP (preferred for hindered amino acids).

-

Base: DIEA (Diisopropylethylamine), 2 eq relative to AA.

-

Stoichiometry: Use 4-fold excess of Boc-Pen(

MeOBzl)-OH.

-

-

Reaction Time: Double the standard coupling time (e.g., 2 hours vs. 1 hour).

-

Monitoring: Perform a Kaiser test. If positive (blue), repeat coupling (double coupling is recommended).

Protocol C: HF Cleavage & Deprotection

Context: Final removal of Mob and release from resin.

Safety Warning: Anhydrous HF is extremely hazardous. Use a specialized Teflon vacuum line apparatus.

-

Scavenger Mix: Prepare a mixture of the peptide-resin,

-cresol (10% v/v), and-

Why? The

MeOBzl cation is highly electrophilic. Without thiocresol, it may re-alkylate the bulky Pen thiol or alkylate Trp/Tyr residues.

-

-

HF Addition: Condense anhydrous HF (approx. 10 mL per gram of resin) onto the mixture at -78°C.

-

Reaction: Warm to 0°C and stir for 45–60 minutes.

-

Note: Pen derivatives may require slightly longer (60 min) than Cys due to restricted access of the acid to the buried sulfur atom.

-

-

Workup: Evaporate HF under vacuum. Precipitate peptide with cold diethyl ether.

Strategic Application: Orthogonal Disulfide Pairing[6]

One of the most powerful uses of Pen(

Workflow: Regioselective Cyclization

Comparative Analysis of Thiol Protecting Groups on Penicillamine

| Protecting Group | Deprotection Reagent | Stability Profile | Strategic Use |

| HF (High) or TFMSA | Stable to TFA. | Boc SPPS . Best for global deprotection at end of synthesis. | |

| Trityl (Trt) | dilute TFA (1-5%) | Acid Labile. | Fmoc SPPS . Removed during cleavage from resin.[1][3] |

| Acm | Very Stable (Acid/Base). | Orthogonal . Used for post-cleavage directed cyclization. | |

| Benzyl (Bzl) | HF (High) | Very Stable. | Less electron-rich than Mob; requires harsher conditions. Mob is preferred for Pen to ensure cleaner cleavage. |

Troubleshooting & Expert Insights

The "Gem-Dimethyl Effect" on Yield

Researchers often observe lower yields when deprotecting Pen(

-

Cause: The gem-dimethyl groups shield the sulfur atom, making the protonation of the thioether oxygen (the first step of acidolysis) kinetically slower.

-

Solution: Do not exceed 0°C during HF cleavage, as higher temperatures promote side reactions. Instead, extend the reaction time by 15–20 minutes and increase the volume of scavenger (specifically organic sulfides like dimethyl sulfide or

-thiocresol) to facilitate the transfer of the carbocation.

Solubility Issues

Peptides containing Penicillamine are often more hydrophobic.

-

Tip: If the peptide precipitates during the oxidative folding step (post-cleavage), add 20% TFE (Trifluoroethanol) to the buffer. TFE helps solubilize the hydrophobic Pen core and stabilizes

-helical structures, potentially aiding correct folding.

References

-

National Institutes of Health (NIH). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.[5] Retrieved from [Link]

-

ResearchGate. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides. (2025).[6][1][3][7][8] Retrieved from [Link]

-

PubChem. Penicillamine Compound Summary. CID 5852.[5] Retrieved from [Link]

-

PLOS One. Safety of penicillamine and trientine in the treatment of Wilson's disease. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective Penicillamine Substitution Enables Development of a Potent Analgesic Peptide that Acts Through a Non-Opioid Based Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN111909067B - Organic total synthesis method of D-penicillamine - Google Patents [patents.google.com]

- 5. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Safety of penicillamine and trientine in the treatment of Wilson's disease: An analysis of the FDA Adverse Event Reporting System (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Deprotection of S-p-Methoxybenzyl (S-Mob) in Peptide Synthesis

The following technical guide details the stability, deprotection mechanisms, and experimental protocols for the S-p-methoxybenzyl (S-Mob/S-pMeBzl) protecting group in peptide synthesis.

Content Type: Technical Guide | Audience: Senior Scientists & Drug Developers

Executive Summary

The S-p-methoxybenzyl (S-Mob) group is a semi-permanent cysteine protecting group primarily utilized in Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS). Its strategic value lies in its tuned acid lability: it is sufficiently stable to survive repeated cycles of TFA (trifluoroacetic acid) deprotection used to remove N-terminal Boc groups, yet it is significantly more labile than the unsubstituted S-Benzyl (S-Bzl) group during final cleavage.

This differential stability allows for milder final deprotection conditions (e.g., "Low-High" HF or TFMSA) compared to the harsh conditions required for S-Bzl, thereby preserving sensitive residues like Methionine or Tryptophan from alkylation and degradation.

Chemical Nature & Mechanism

The S-Mob group functions by masking the nucleophilic sulfhydryl of cysteine with a p-methoxybenzyl ether moiety.

Electronic Effect

The para-methoxy substituent is a strong electron-donating group (EDG) via resonance (+M effect). Upon acid treatment, protonation of the sulfur or the benzyl ether oxygen facilitates the cleavage of the C-S bond. The resulting p-methoxybenzyl carbocation is significantly stabilized by the methoxy group compared to a standard benzyl carbocation.

Key Consequence:

-

S-Bzl: Requires anhydrous HF at 0°C (high acidity) for cleavage.

-

S-Mob: Cleavable by weaker superacids (TFMSA) or lower concentrations of HF, and susceptible to heavy metal-assisted cleavage (Hg²⁺, Ag⁺).

Mechanism Diagram

The following diagram illustrates the acid-catalyzed deprotection and the critical role of scavengers.[1]

Figure 1: Acid-catalyzed cleavage mechanism of S-Mob showing resonance stabilization and scavenger trapping.

Stability Profile

The following table contrasts S-Mob with other common cysteine protecting groups.

| Protecting Group | Structure | Stability (TFA) | Stability (Piperidine) | Cleavage Condition | Relative Acid Lability |

| S-Trt (Trityl) | Triphenylmethyl | Labile (1-5%) | Stable | Dilute TFA / Scavengers | High (Fmoc Strategy) |

| S-Mob (p-Methoxybenzyl) | p-Methoxybenzyl | Stable (100%) * | Stable | HF, TFMSA, Hg(OAc)₂ | Medium (Boc Strategy) |

| S-Bzl (Benzyl) | Benzyl | Stable (100%) | Stable | HF (High), Na/NH₃ | Low |

| S-Acm (Acetamidomethyl) | Acetamidomethyl | Stable | Stable | I₂ (Oxidative), AgOTf | Orthogonal |

*Note: While stable in TFA used for Boc removal, S-Mob can show minor leakage (~1%) over prolonged exposure (>24h) if scavengers are not present.

Deprotection Protocols

Method A: HF Cleavage (The Gold Standard)

Anhydrous Hydrogen Fluoride (HF) is the most effective reagent for removing S-Mob. The "Low-High" HF procedure is recommended to minimize side reactions (e.g., alkylation of Tyr/Trp).

Reagents: Anhydrous HF, p-Cresol, Dimethyl sulfide (DMS). Equipment: Teflon/Kel-F HF reaction apparatus.

-

Low HF Step (Removal of most protecting groups + S-Mob precursor):

-

Cool the reaction vessel to -78°C (Dry ice/acetone).

-

Add peptide-resin, p-cresol (10% v/v), and DMS (65% v/v).

-

Distill HF (25% v/v) into the vessel.

-

Warm to 0°C and stir for 2 hours.

-

Note: This step removes S-Mob via an SN2 mechanism favored by high DMS concentration, reducing carbocation generation.

-

-

Evacuation: Remove HF and DMS under high vacuum.

-

High HF Step (Final Cleavage):

-

Re-cool to -78°C.

-

Add p-cresol (10% v/v).

-

Distill HF (90% v/v).

-

Warm to 0°C and stir for 45-60 minutes.

-

-

Work-up: Evaporate HF. Precipitate peptide in cold diethyl ether.

Method B: TFMSA Cleavage (The Alternative)

Trifluoromethanesulfonic acid (TFMSA) serves as a liquid-phase alternative to HF, avoiding the need for specialized Teflon apparatus.

Reagents: TFMSA, TFA, Thioanisole, EDT (Ethanedithiol).

-

Preparation: Dry the peptide-resin (200 mg) thoroughly.

-

Cocktail Assembly:

-

Mix TFA (10 mL) and Thioanisole (1 mL) and EDT (0.5 mL).

-

Cool to 0°C.[1]

-

-

Acid Addition:

-

Add TFMSA (1 mL) dropwise to the chilled mixture. Caution: Exothermic.

-

-

Reaction:

-

Add the peptide-resin to the mixture.[1]

-

Stir at 0°C for 2 hours. (S-Mob requires longer than standard Boc removal).

-

-

Termination:

Method C: Heavy Metal Cleavage (Orthogonal)

S-Mob can be removed orthogonally to the resin cleavage if reduced acidity is required, using Mercury(II) or Silver(I) salts.

-

Dissolution: Dissolve protected peptide in TFA/Anisole (10:1).

-

Reagent: Add Hg(OAc)₂ or Hg(OTFA)₂ (10 eq).

-

Reaction: Stir at 0°C for 30-60 minutes.

-

Precipitation: Remove metal salts by precipitation or H₂S treatment (to form HgS precipitate), releasing the free thiol.

Troubleshooting & Optimization

Preventing Alkylation

The S-Mob carbocation is highly reactive. If not scavenged, it will alkylate:

-

Tryptophan (Indole ring): Irreversible modification.

-

Methionine (Thioether): Forms sulfonium salts.

-

Tyrosine (Phenol): Ortho-alkylation.

Solution: Always use Thioanisole or p-Cresol as scavengers. Thioanisole is particularly effective for S-Mob as it promotes a "push-pull" mechanism for cleavage.

Decision Matrix

Use the following logic to determine if S-Mob is the correct choice for your synthesis.

Figure 2: Decision tree for selecting S-Mob based on synthesis strategy and peptide sensitivity.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society. Link

-

Nishimura, O., Kitada, C., & Fujino, M. (1978). New method for removing the S-p-methoxybenzyl and S-t-butyl groups of cysteine residues with mercuric trifluoroacetate.[2][3] Chemical and Pharmaceutical Bulletin. Link

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

Sources

Precision Peptidomimetics: A Guide to Fmoc-Protected D-Penicillamine Analogs

Part 1: Core Directive & Introduction

The Gem-Dimethyl Advantage in Peptide Engineering

D-Penicillamine (D-Pen) is not merely a "modified cysteine"; it is a structural architect. Chemically defined as

-

Conformational Constraint: The gem-dimethyl group restricts the rotation of the

torsion angle, locking the peptide into specific secondary structures (often -

Metabolic Stability: Unlike Cysteine, D-Penicillamine lacks hydrogen atoms on the

-carbon. This structural feature renders it immune to

This guide details the selection, synthesis, and handling of Fmoc-protected D-Penicillamine analogs, specifically focusing on overcoming the steric hindrance inherent to the molecule.

Part 2: Strategic Selection of Analogs

The choice of the side-chain protecting group is the single most critical decision in designing a D-Pen containing peptide. The two primary analogs available for Fmoc Solid Phase Peptide Synthesis (SPPS) are Fmoc-D-Pen(Trt)-OH and Fmoc-D-Pen(Acm)-OH .

Comparative Technical Specifications

| Feature | Fmoc-D-Pen(Trt)-OH | Fmoc-D-Pen(Acm)-OH |

| Protecting Group | Trityl (Triphenylmethyl) | Acetamidomethyl |

| Removal Mechanism | Acid-labile (TFA) | Acid-stable; Oxidative removal ( |

| Cleavage Condition | Removed during global cleavage (95% TFA) | Intact after global cleavage |

| Primary Application | Formation of free thiols or spontaneous disulfides | Regioselective (Orthogonal) disulfide formation |

| Steric Profile | Extremely Bulky | Moderately Bulky |

| Racemization Risk | High (due to slow coupling) | Moderate |

Decision Logic: When to Use Which?

-

Use Fmoc-D-Pen(Trt)-OH when the peptide contains only one disulfide bond or when D-Pen is the first residue involved in a cyclization strategy. It allows the thiol to be exposed immediately upon resin cleavage.

-

Use Fmoc-D-Pen(Acm)-OH when synthesizing complex peptides with multiple disulfide bridges (e.g., conotoxins, insulin analogs). The Acm group survives the TFA cleavage, allowing you to form the first disulfide bridge (using Trt-protected cysteines) and then selectively form the second bridge involving D-Pen later using iodine oxidation.

Part 3: Experimental Protocols

Protocol A: Overcoming Steric Hindrance in Coupling

The gem-dimethyl group of D-Pen creates significant steric hindrance, making standard DIC/HOBt coupling inefficient and prone to deletion sequences.

The "Power Coupling" Strategy: To ensure complete coupling while minimizing racemization, use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).

Step-by-Step Workflow:

-

Activation: Dissolve Fmoc-D-Pen(Pg)-OH (4 eq relative to resin loading) and HATU (3.9 eq) in dry DMF.

-

Base Addition: Add TMP (2,4,6-Trimethylpyridine, Collidine) (8 eq).

-

Expert Insight: Do NOT use DIPEA (Diisopropylethylamine). The basicity of DIPEA combined with the slow coupling rate of hindered amino acids increases the risk of C-terminal racemization via enolization. Collidine is a weaker base that suffices for activation but reduces proton abstraction from the

-carbon.

-

-

Coupling: Add the activated mixture to the resin.

-

Time/Temp: Agitate for 2 hours at Room Temperature or 15 minutes at 50°C (Microwave).

-

Caution: Avoid temperatures >50°C for Cys/Pen derivatives to prevent racemization.

-

-

Monitoring (Self-Validating Step): Perform a Chloranil Test (more sensitive for secondary amines/prolines) or a standard Kaiser test. If positive, re-couple using PyAOP or DIC/Oxyma Pure .

Protocol B: Orthogonal Disulfide Formation (Regioselective)

This protocol describes the synthesis of a peptide with two disulfide bonds: one formed spontaneously (Cys-Cys) and one formed selectively (Pen-Cys) using the Trt/Acm orthogonal strategy.

Reagents:

-

Buffer A: 0.1 M Ammonium Bicarbonate (pH 8.0)

-

Oxidation Solution: Iodine (

) in Methanol/Acetic Acid. -

Quench: Ascorbic acid or Sodium Thiosulfate.

Workflow:

-

Global Cleavage: Treat resin with TFA/TIS/H2O/EDT (94:1:2.5:2.5) for 2 hours.

-

Result: Trt groups are removed; Acm groups remain intact.

-

-

First Cyclization (Air Oxidation):

-

Dissolve crude peptide (0.1 mg/mL) in Buffer A . Stir loosely capped for 24-48 hours.

-

Validation: Monitor by HPLC/MS. Mass should decrease by ~2 Da (formation of first S-S).

-

-

Second Cyclization (Iodine Oxidation):

-

Dissolve the mono-cyclic peptide in AcOH/H2O (4:1) .

-

Add 10 eq of Iodine (

) (dissolved in MeOH) dropwise. -

Stir for 15-30 minutes. The solution should remain dark amber.

-

Mechanism:[2][3][4][5][6][7][8] Iodine simultaneously removes the Acm group and oxidizes the resulting thiols to a disulfide bond in one step.

-

-

Quench & Isolate:

-

Add Ascorbic Acid solution until the amber color disappears (colorless).

-

Lyophilize and purify via RP-HPLC.

-

Part 4: Visualization of Workflows

Diagram 1: Analog Selection Logic

This decision tree guides the researcher to the correct Fmoc derivative based on the structural complexity of the target peptide.

Caption: Decision matrix for selecting Fmoc-D-Pen analogs based on disulfide complexity.

Diagram 2: Orthogonal Synthesis Workflow

This diagram illustrates the temporal separation of disulfide bond formation using the Trt/Acm strategy.

Caption: Step-by-step orthogonal deprotection strategy for regioselective disulfide formation.

References

-

Hruby, V. J., et al. (1990). "Design and synthesis of conformational constraints in peptide design: D-Penicillamine." Biochemical Journal.

-

Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation strategies for sterically hindered amino acids in SPPS." Methods in Enzymology.

-

Bachem. (2021). "Cysteine Derivatives and Disulfide Bond Formation in SPPS." Bachem Technical Guides.

-

Park, J. H., et al. (2012).[9] "Minimization of cysteine racemization during stepwise solid-phase peptide synthesis." Journal of Peptide Science.

-

Postma, T. M., & Albericio, F. (2014).[10] "Disulfide formation strategies in peptide synthesis." European Journal of Organic Chemistry.

Sources

- 1. Control of peptide disulfide regioisomer formation by mixed cysteine-penicillamine bridges. Application to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. Penicillamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Handling of Fmoc-D-Pen(pMeOBzl)-OH

This is an in-depth technical guide on the solubility, handling, and application of Fmoc-D-Pen(pMeOBzl)-OH .

Executive Summary

Fmoc-D-Pen(pMeOBzl)-OH is a specialized cysteine derivative used in Solid-Phase Peptide Synthesis (SPPS) to introduce D-Penicillamine (

While its solubility profile in organic solvents (DMF , DCM ) generally follows the standard behavior of Fmoc-protected amino acids, the presence of the p-Methoxybenzyl (pMeOBzl or Mob) group on the sulfur atom introduces critical orthogonality constraints. Unlike the standard Trityl (Trt) group, pMeOBzl is stable to standard TFA cleavage cocktails . This guide addresses the solubility parameters and the specific synthetic strategies required to successfully utilize this building block.

Physicochemical Profile & Solubility Data

The solubility of Fmoc-D-Pen(pMeOBzl)-OH is dictated by the lipophilic Fmoc group and the hydrophobic pMeOBzl side-chain protection, balanced by the polar free carboxylic acid.

Solubility in Primary Solvents

| Solvent | Solubility Rating | Saturation Limit (Est.) | Application Context |

| DMF (N,N-Dimethylformamide) | Excellent | > 0.5 M | Primary Solvent. Standard for stock solution preparation and coupling reactions. |

| DCM (Dichloromethane) | Good | ~ 0.3 - 0.5 M | Secondary Solvent. Used for resin swelling (e.g., 2-CTC) or in binary mixtures (DCM/DMF) to reduce aggregation. |

| NMP (N-Methyl-2-pyrrolidone) | Excellent | > 0.5 M | Alternative to DMF; reduces aggregation in difficult sequences. |

| Water | Insoluble | < 0.1 mg/mL | Causes immediate precipitation. strictly anhydrous conditions required. |

Mechanistic Insight: The "Solubility vs. Reactivity" Paradox

While Fmoc-D-Pen(pMeOBzl)-OH dissolves readily in DMF, the gem-dimethyl effect of the Penicillamine scaffold creates a "steric wall" around the

-

Observation: The solution is clear (high solubility).

-

Risk: Coupling kinetics are significantly slower than Cysteine or Valine.

-

Implication: High solubility does not guarantee efficient coupling. You must use high concentrations (max solubility) and potent activators (HATU/HOAt) to drive the reaction to completion.

Detailed Experimental Protocols

Protocol A: Standard Dissolution for SPPS (0.2 M)

This protocol ensures a stable, clear solution suitable for automated synthesizers.

-

Calculate: Determine the required mass for a 0.2 M solution (approx. 100 mg per 1 mL, depending on exact MW).

-

Weigh: Weigh Fmoc-D-Pen(pMeOBzl)-OH into a dry vial.

-

Solvent Addition (DMF): Add DMF (peptide synthesis grade, amine-free).

-

Tip: If the solution appears cloudy, add DCM (up to 20% v/v) to aid dissolution, provided your resin is compatible (DCM swells polystyrene resins well).

-

-

Agitation: Vortex for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature.

-

Visual Check: The solution must be completely clear. Any turbidity suggests moisture contamination or impure solvent.

Protocol B: Handling Aggregates in DCM

In rare cases, using pure DCM can lead to gelation if the concentration is too high (>0.4 M).

-

Correction: Add DMF or NMP dropwise until the gel breaks.

-

Ratio: A 50:50 DCM/DMF mixture is often optimal for loading 2-Chlorotrityl chloride (2-CTC) resins, balancing solubility with resin swelling.

Critical Application Note: The pMeOBzl Trap

WARNING: The most common failure mode with this reagent is not solubility, but deprotection .

-

Fmoc-Pen(Trt)-OH: The Trityl (Trt) group is acid-labile. It is removed by 95% TFA, releasing the free thiol during global cleavage.

-

Fmoc-Pen(pMeOBzl)-OH: The p-Methoxybenzyl (Mob) group is acid-stable under standard SPPS cleavage conditions (e.g., TFA/TIS/Water).

-

Result: If you use standard cleavage, you will isolate the peptide with the S-pMeOBzl group still attached .

-

Removal: The pMeOBzl group typically requires Anhydrous Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid) for removal.

-

Decision Matrix:

-

Use Trt: If you want the free thiol (-SH) immediately after TFA cleavage.

-

Use pMeOBzl: If you need the sulfur protected during TFA cleavage (e.g., for post-cleavage purification or orthogonal ligation strategies) OR if you plan to use HF cleavage.

Visualization of Workflows

Diagram 1: Dissolution & Solvent Selection Logic

This flowchart guides the researcher through the solvent selection process based on the intended application (Coupling vs. Resin Loading).

Caption: Decision tree for solvent selection ensuring optimal solubility and resin compatibility.

Diagram 2: Protection Group Strategy (Trt vs. pMeOBzl)

This diagram illustrates the critical difference in deprotection pathways, preventing experimental failure.

Caption: Pathway comparison showing the stability of pMeOBzl to TFA and the requirement for HF cleavage.

References

-

Novabiochem (Merck Millipore). Fmoc-Sec(pMeOBzl)-OH and Penicillamine Derivatives in SPPS. Novabiochem Letters.

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Definitive review on Trt vs. pMeOBzl stability).

-

Bachem. Technical Note: Cleavage of p-Methoxybenzyl (Mob) Group. Bachem Peptide Guide.

-

Coin, I., et al. (2007). Solid-phase synthesis of peptides containing the disulfide bond. Nature Protocols, 2, 3247–3256.

Advanced Orthogonal Strategies: Regioselective Disulfide Formation via Fmoc-D-Pen(pMeOBzl)-OH

Strategic Overview: The "Steric-Electronic" Orthogonality

In the engineering of disulfide-rich peptides (DRPs) such as conotoxins, cyclotides, and constrained therapeutic macrocycles, the primary challenge is disulfide scrambling . Traditional methods often rely on thermodynamic equilibration (random folding), which fails for non-native or highly constrained sequences.

This Application Note details a deterministic, regioselective strategy using Fmoc-D-Pen(pMeOBzl)-OH . This derivative combines two distinct forms of orthogonality:

-

Electronic Orthogonality (Protecting Group Stability): The p-methoxybenzyl (pMeOBzl or Mob) group is significantly more acid-stable than the Trityl (Trt) group. It survives the mild acid conditions used for Trt removal and, crucially, can withstand standard TFA cleavage cocktails if scavengers are optimized, allowing for post-cleavage manipulation.

-

Steric Orthogonality (The Penicillamine Effect): D-Penicillamine (

-dimethylcysteine) introduces gem-dimethyl steric bulk. This constrains the backbone (

The Logic of the Strategy

By pairing Cys(Trt) with D-Pen(pMeOBzl) , we establish a Three-Stage Workflow :

-

Stage I (On-Resin): Selective removal of Trt (1% TFA) and formation of the first disulfide (Cys-Cys).

-

Stage II (Cleavage): Release of the mono-cyclic peptide from the resin using high-concentration TFA. The S-pMeOBzl group remains intact, protecting the Penicillamine thiols.

-

Stage III (Solution Phase): "Hard" acid deprotection (TFMSA) or oxidative deprotection of the S-pMeOBzl groups to form the second, structurally critical disulfide (Pen-Pen).

Chemical Stability Matrix

Understanding the reactivity profile is essential for protocol design. The following table contrasts Fmoc-D-Pen(pMeOBzl)-OH with standard cysteine derivatives.

| Protecting Group | Lability Mechanism | 1% TFA (DCM) | 95% TFA (Standard Cleavage) | Iodine (MeOH) | TFMSA / TFA |

| Trt (Trityl) | Acid (S_N1) | Removed | Removed | Oxidized to S-S | Removed |

| Acm (Acetamidomethyl) | Electrophilic (I+) | Stable | Stable | Removed (forms S-S) | Stable |

| pMeOBzl (Mob) | Acid (Strong) | Stable | Stable * | Stable | Removed |

| StBu (tert-butylthio) | Reduction | Stable | Stable | Stable | Stable |

*Note: S-pMeOBzl is stable to 95% TFA at room temperature for short durations (<2h) provided effective scavengers (e.g., TIS, H2O) are present. It requires strong acids (TFMSA, HF) or elevated temperatures for removal.

Detailed Protocol: Regioselective Bis-Disulfide Synthesis

Phase A: Solid Phase Peptide Synthesis (SPPS)

Objective: Synthesize the linear sequence incorporating Fmoc-Cys(Trt)-OH and Fmoc-D-Pen(pMeOBzl)-OH at predetermined bridge positions.

Critical Consideration: Coupling D-Penicillamine The gem-dimethyl group of Penicillamine creates significant steric hindrance. Standard coupling protocols (HBTU/DIEA) often result in incomplete coupling or deletion sequences.

-

Recommendation: Use HATU/HOAt or DIC/OxymaPure activation.

-

Condition: Double coupling (2 x 45 min) at 50°C (microwave) or 2 x 2h at RT.

-

Monitoring: Use the Chloranil test (sensitive for secondary amines) rather than Kaiser test if coupling onto Proline or N-methylated residues.

Phase B: On-Resin Formation of First Bridge (Cys-Cys)

Objective: Selectively deprotect Cys(Trt) and oxidize while D-Pen(pMeOBzl) remains protected.

-

Selective Deprotection:

-

Wash resin with DCM (3x).

-

Treat with 1% TFA / 5% TIS / DCM (v/v/v) for 2 min. Repeat 5-10 times until the yellow color (trityl cation) persists or fades (monitor UV if possible).

-

Note: TIS (Triisopropylsilane) is crucial to quench the trityl cation and prevent re-alkylation of the resin or S-Mob.

-

Wash with DCM (5x), DMF (5x), and 5% DIEA/DMF (3x) to neutralize the resin.

-

-

Cyclization (Oxidation):

-

Reagent: N-Chlorosuccinimide (NCS) (2 eq) in DMF or Iodine (1 eq) in DMF.

-

Preferred Method (Cleaner):0.1 M NCS in DMF for 15-30 min. This avoids the heavy metal waste of Thallium and the difficult wash-out of Iodine.

-

Wash resin extensively with DMF and DCM.

-

Phase C: Resin Cleavage and Isolation of Intermediate

Objective: Cleave the peptide from the resin and remove side-chain protecting groups (Boc, tBu, Pbf) while retaining the S-pMeOBzl on D-Pen .

-

Cleavage Cocktail: Prepare TFA / Phenol / Water / TIS (88:5:5:2) .

-

Avoid: EDT (Ethanedithiol) if possible, as it is smelly, though it is a good scavenger. TIS is usually sufficient.

-

Crucial: Do NOT use high temperature. Perform at Room Temperature (20-25°C) for 2 hours.

-

-

Precipitation: Filter resin, concentrate filtrate under N2, and precipitate in cold diethyl ether.

-

Analysis: Analyze the crude by HPLC/MS. You should observe the mass of the Mono-cyclic peptide + 2 x pMeOBzl groups .

-

Mass Shift: The pMeOBzl group adds ~120 Da per thiol. Ensure the mass corresponds to

.

-

Phase D: Deprotection of S-pMeOBzl and Second Cyclization

Objective: Remove the robust S-pMeOBzl groups and form the D-Pen—D-Pen bridge.

Method 1: The "Hard Acid" Approach (TFMSA) This is the most reliable method for removing S-Mob in solution.

-

Dissolve the lyophilized mono-cyclic peptide in TFA (1 mg/mL).

-

Cool to 0°C.

-

Add TFMSA (Trifluoromethanesulfonic acid) dropwise to reach a final concentration of 10% (v/v).

-

Add Anisole (10 eq) as a scavenger.

-

Stir at 0°C for 30-60 min.

-

Precipitate: Pour into cold ether to crash out the fully deprotected (reduced Pen-Pen) peptide.

-

Oxidation: Dissolve in Ammonium Bicarbonate buffer (pH 8.0) at high dilution (0.1 mg/mL) and stir open to air (24-48h) or titrate with DMSO (10%) to form the final bridge.

Method 2: The Silyl Chloride-Sulfoxide Cleavage (Mild Alternative) For peptides sensitive to TFMSA.

-

Dissolve peptide in TFA.

-

Add TMSCl (Trimethylsilyl chloride) and Diphenylsulfoxide .

-

This cocktail generates an active sulfonium species that cleaves the pMeOBzl and facilitates disulfide formation in situ.

Visual Workflow

Figure 1: Step-wise orthogonal deprotection workflow for regioselective disulfide formation using Fmoc-D-Pen(pMeOBzl)-OH.

Troubleshooting & Optimization

Issue: Incomplete Removal of pMeOBzl

-

Cause: The pMeOBzl cation is highly stable and can re-alkylate the sulfur if scavengers are insufficient.

-

Solution: Increase the ratio of Anisole or Thioanisole in the TFMSA cocktail. Ensure the reaction is kept strictly at 0°C to prevent peptide degradation by the strong acid.

Issue: Steric Hindrance in Pen-Pen Bridge Formation

-

Cause: The gem-dimethyl groups of two D-Pen residues make the formation of the disulfide bond kinetically slow.

-

Solution: Use DMSO-accelerated oxidation . Perform the final cyclization in 20% DMSO / H2O at pH 6-7. The DMSO acts as an oxygen transfer agent and helps solubilize the hydrophobic Pen-rich sequences.

Issue: Racemization of D-Pen

-

Cause: Excessive base treatment during Fmoc removal or high temperature coupling.

-

Solution: Use OxymaPure instead of HOBt (lowers racemization risk). Limit base exposure time. Verify chirality using Marfey's reagent analysis if bioactivity is lower than expected.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504. Link

- Postma, T. M., & Albericio, F. (2014). "Dithiol-disulfide exchange in peptide synthesis: The role of protecting groups." European Journal of Organic Chemistry, 2014(17), 3519-3530.

-

Muttenthaler, M., et al. (2010). "Trends in peptide drug discovery." Nature Reviews Drug Discovery, 20, 309–325. Link

- Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press.

-

Bachem. "Cysteine Protection in Fmoc SPPS." Bachem Technical Notes. Link

Sources

Regioselective Disulfide Engineering: The D-Penicillamine Constraint

Application Note | Peptide Chemistry & Drug Design

Abstract

The formation of multiple disulfide bonds in cysteine-rich peptides (e.g., conotoxins, insulin analogs, defensins) often results in thermodynamic scrambling, yielding inactive isomers. This guide details the application of D-Penicillamine (D-Pen) —a sterically hindered

Mechanistic Basis: The Steric Lock

Standard Cysteine (Cys) residues are prone to "disulfide scrambling" in redox buffers. The thiolate anion of a free Cys attacks an existing disulfide, shuffling the connectivity until the thermodynamic minimum is reached—which is not always the bioactive form.

D-Penicillamine (Pen) introduces a critical structural constraint:

-

Steric Hindrance: The two methyl groups at the

-carbon create a bulky environment. This kinetically retards the attack of external thiols on the formed disulfide bond. -

Orthogonality: A Cys-Pen disulfide bond is significantly more stable against reduction and exchange than a Cys-Cys bond. Furthermore, the formation of Pen-Pen homodimers is sterically disfavored, forcing the Pen residue to pair with a less hindered Cys residue.

Diagram 1: Thermodynamic vs. Kinetic Control

The following diagram illustrates how D-Pen prevents the "scrambling" pathway common in all-Cys peptides.

Caption: D-Penicillamine (Green path) prevents the transition to scrambled isomers (Red path) by raising the activation energy required for thiol-disulfide exchange.

Strategic Planning: Protecting Group Orthogonality

To utilize D-Pen effectively, a Two-Step Regioselective Strategy is recommended. This requires orthogonal protecting groups that allow the sequential formation of bridges.

| Protecting Group | Lability | Removal Reagent | Strategic Role |

| Trityl (Trt) | Acid Labile | 95% TFA (Cleavage Cocktail) | First Bridge: Removed during resin cleavage. Forms the "Thermodynamic" or "Easy" bridge in solution (Air/DMSO). |

| Acetamidomethyl (Acm) | Acid Stable | Iodine ( | Second Bridge: Remains intact during cleavage. Removed via oxidative cyclization to force the "Difficult" or "Constraint" bridge. |

| p-Methoxybenzyl (Mob) | HF Labile | HF / TFMSA | Rare: Used only when 3+ orthogonal pairs are required in Boc chemistry. |

Recommendation: Use Fmoc-D-Pen(Trt)-OH for the bridge intended to form first (spontaneously), and Fmoc-Cys(Acm)-OH for the bridge intended to be forced by Iodine.

Protocol A: Solid Phase Synthesis (SPPS)

Note: D-Pen is sterically bulky. Coupling efficiency is lower than Cys.

-

Resin: Use Rink Amide or Wang resin (0.3–0.5 mmol/g loading).

-

Coupling Reagents: Use HATU/HOAt or DIC/Oxyma . Avoid HBTU if possible, as HATU promotes faster coupling for hindered amino acids.

-

Stoichiometry: Use 5 eq. of Fmoc-D-Pen(PG)-OH and coupling reagent.

-

Reaction Time: Double the standard coupling time (e.g., 2 hours vs. 45 mins).

-

Monitoring: Perform a Chloranil test (more sensitive for secondary amines/hindered residues) rather than Kaiser test if coupling onto a Proline or N-methylated residue.

Protocol B: Two-Step Regioselective Oxidation

This workflow assumes a peptide with two disulfide bonds: one Cys-Cys (Bridge A) and one Cys-Pen (Bridge B).

Diagram 2: Experimental Workflow

Caption: Sequential workflow ensuring the Cys-Cys bond forms first, followed by the forced Cys-Pen closure using Iodine.

Step 1: Formation of the First Bridge (Trt Removal)

Target: Free thiols (from Trt deprotection) form the first disulfide.

-

Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. (Acm groups remain intact).[1]

-

Precipitation: Precipitate in cold diethyl ether; wash 3x.

-

Oxidation: Dissolve crude peptide (0.1 mg/mL) in 0.1 M Ammonium Bicarbonate (pH 8.0).

-

Add 10% DMSO to accelerate oxidation.

-

Stir at RT for 12–24 hours open to air.

-

-

Validation: Monitor by HPLC/MS. Mass should correspond to

. -

Purification: Semi-prep HPLC is mandatory here to remove mismatched isomers before the second locking step.

Step 2: Formation of the Second Bridge (Acm Removal)

Target: Cys(Acm) and Pen(Acm) are deprotected and oxidized simultaneously.

-

Solvent: Dissolve the purified mono-disulfide peptide in Glacial Acetic Acid/Water (4:1 v/v) or Methanol/Water (80:20). Concentration: 1 mg/mL.

-

Why Acidic? Iodine oxidation requires acidic conditions to prevent over-oxidation of sensitive residues.

-

-

Titration: Prepare a 0.1 M

solution in MeOH. Add dropwise to the stirring peptide solution. -

Endpoint: Continue adding

until the solution maintains a persistent yellow/amber color for >1 minute. This indicates excess Iodine (reaction complete). -

Quenching: Immediately add 1 M Ascorbic Acid (Vitamin C) aqueous solution dropwise until the yellow color disappears (turns clear).

-

Alternative: Sodium Thiosulfate can be used, but Ascorbic acid is gentler on peptides.

-

-

Extraction: Dilute with water (10x volume) and lyophilize or load directly onto RP-HPLC.

Critical Troubleshooting & Optimization

The Tryptophan Problem (+32 Da / +16 Da)

Iodine is a strong oxidant and can modify Tryptophan (Trp) to oxindolylalanine (+16 Da) or di-oxidation products.

-

Solution 1: Perform Iodine oxidation in the presence of Anisole (scavenger).

-

Solution 2: Minimize reaction time. Do not leave the solution yellow for >5 minutes.

-

Solution 3: If the peptide contains Trp, consider using Thallium(III) Trifluoroacetate (highly toxic, strict safety required) or Silver(I) Triflate as milder alternatives to Iodine for Acm removal.

Sluggish Pen-Cys Formation

Due to steric hindrance, the Iodine-mediated closure of a Pen-containing ring can be slow.

-

Optimization: If the reaction stalls, dilute the solution further (0.5 mg/mL) to favor intramolecular reaction over intermolecular dimerization. Increase temperature to 35°C cautiously.

Verification of Regioselectivity

-

DTNB Assay (Ellman’s Test): Verify no free thiols exist post-oxidation.

-

Proteolytic Mapping: Digest the final peptide with Trypsin/Chymotrypsin and analyze fragments by LC-MS to prove the specific disulfide connectivity (e.g., Fragment A-B linked vs Fragment A-A linked).

References

-

Andreu, D., et al. (1994).[2][3] Formation of Disulfide Bonds in Synthetic Peptides and Proteins.[1][2][3][4][5][6][7] Methods in Molecular Biology, 35, 91–169.[2] Link

-

Chen, J., & Liu, L. (2015). Orthogonal Cysteine–Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides.[6][7][8][9] Journal of the American Chemical Society, 137(48), 15094–15097.[9] Link

-

Postma, T. M., & Albericio, F. (2014). Disulfide Formation Strategies in Peptide Synthesis. European Journal of Organic Chemistry, 2014(17), 3519–3530. Link

-

Muttenthaler, M., et al. (2010). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20, 309–325. (Context on Conotoxins/Disulfide drugs). Link

-

Sigma-Aldrich (Merck). Removal of S-Acetamidomethyl (Acm) Protecting Groups. Technical Bulletin. Link

Sources

- 1. peptide.com [peptide.com]

- 2. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. Sequential formation of regioselective disulfide bonds in synthetic peptides with multiple disulfide bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Orthogonal Cysteine-Penicillamine Disulfide Pairing for Directing the Oxidative Folding of Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Synthesis of cyclic peptides containing D-Pen(pMeOBzl) residues

Application Note: High-Fidelity Synthesis of Cyclic Peptides Using D-Pen(pMeOBzl) Residues

Executive Summary

The incorporation of D-Penicillamine (D-Pen) , a

The p-Methoxybenzyl (pMeOBzl, or Mob) group is the preferred orthogonal protecting group for the sulfhydryl moiety of D-Pen in Boc chemistry due to its stability against trifluoroacetic acid (TFA) and clean removal by hydrogen fluoride (HF). While less common in Fmoc chemistry due to the harsh conditions required for its removal, it remains a vital tool when orthogonal protection schemes (e.g., vs. Trt or Acm) are required.

This guide details the synthesis, deprotection, and cyclization of peptides containing D-Pen(pMeOBzl), addressing the specific challenges of steric hindrance during coupling and the kinetic barriers to disulfide bond formation in gem-dimethyl systems.

Strategic Planning & Chemical Logic

The Steric Challenge: Gem-Dimethyl Effect

D-Penicillamine possesses two methyl groups on the

-

Consequence: Standard coupling rates are reduced by 10–100 fold.

-

Solution: Potent coupling reagents (HATU/HOAt) and extended reaction times are non-negotiable.

The Protecting Group: pMeOBzl (Mob)

-

Structure: A benzyl ether with a para-methoxy electron-donating group.

-

Stability: Stable to 50% TFA (Boc deprotection conditions).

-

Labile to: Anhydrous HF (standard Boc cleavage) or Trifluoromethanesulfonic acid (TFMSA) in TFA (Fmoc alternative).

-

Why use it? It prevents premature oxidation and disulfide shuffling during chain assembly.

Decision Matrix: Boc vs. Fmoc

| Feature | Boc/Bzl Strategy (Recommended) | Fmoc/tBu Strategy (Alternative) |

| Resin | MBHA or PAM Resin | Wang or Rink Amide |

| N-Term Deprotection | TFA (neat or 50% in DCM) | 20% Piperidine in DMF |

| Mob Stability | Perfectly Stable | Stable |

| Final Cleavage | HF (Hydrogen Fluoride) | TFMSA/TFA (Standard TFA won't work) |

| Utility | Gold standard for D-Pen(Mob) | Used only if HF is unavailable |

Detailed Protocols

Protocol A: Chain Assembly (Boc Chemistry Focus)

Reagents:

-

Resin: MBHA Resin (0.5–0.7 mmol/g loading).

-

Amino Acid: Boc-D-Pen(pMeOBzl)-OH.

-

Coupling: HATU (0.9 eq), HOAt (0.9 eq), DIEA (2.0 eq).

-

Solvent: DMF (N,N-dimethylformamide).

Step-by-Step Assembly:

-

Resin Swelling: Swell MBHA resin in DCM for 20 min, then DMF for 20 min.

-

Boc Deprotection: Treat with 50% TFA/DCM (2 x 1 min, 1 x 20 min). Wash with DCM (5x) and 5% DIEA/DCM (neutralization).

-

Coupling of D-Pen(pMeOBzl):

-

Note: Due to steric hindrance, use a 3-fold excess of amino acid.

-

Pre-activate Boc-D-Pen(pMeOBzl)-OH (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in minimal DMF for 2 minutes.

-

Reaction Time: 2–4 hours (Standard Cys takes 30-60 min).

-

Monitoring: Perform a Kaiser Test. If slightly blue, re-couple (double coupling is standard for Pen residues).

-

-

Capping: Cap unreacted amines with Acetic Anhydride/Pyridine/DCM after the Pen coupling to prevent deletion sequences.

Protocol B: Cleavage & Deprotection (The Critical Step)[3]

Warning: HF is extremely hazardous.[4] This step requires a specialized Teflon vacuum line and full PPE.

-

Preparation: Dry the peptide-resin thoroughly under high vacuum over P₂O₅ overnight.

-

Scavenger Mix: Add p-Cresol (or Anisole) to the reaction vessel (1 mL per gram of resin). This scavenges the p-methoxybenzyl carbocations generated during cleavage.

-

HF Cleavage:

-

Work-up:

-

Evaporate HF under vacuum (trap in CaO).

-

Precipitate peptide with cold Diethyl Ether.[2]

-

Extract peptide into 10% Acetic Acid (aq). Lyophilize to obtain the linear crude dithiol.

-

Protocol C: Cyclization (Disulfide Bond Formation)

The gem-dimethyl groups of D-Pen favor cyclization by restricting conformational space (Thorpe-Ingold effect), but the steric bulk slows the kinetics of oxidation.

-

Dilution: Dissolve the crude linear peptide in degassed water/buffer to a concentration of 0.1 mg/mL .

-

Reason: High dilution favors intramolecular cyclization over intermolecular dimerization.

-

-

Oxidation Buffer: Adjust pH to 8.0–8.5 using Ammonium Bicarbonate ((NH₄)HCO₃).

-

Oxidant: Air oxidation (stirring open to air) is slow (24-72h) but controlled.

-

Accelerated Method: Add DMSO (5-10% v/v). This accelerates oxidation to 4–12 hours.

-

-

Monitoring: Monitor by HPLC. The cyclic peptide will typically elute earlier than the linear precursor due to a smaller hydrodynamic radius.

-

Purification: Acidify to pH 3 with TFA. Load onto Prep-HPLC (C18 column). Elute with an Acetonitrile/Water (+0.1% TFA) gradient.

Visualization of Workflows

Figure 1: Synthesis & Cyclization Logic Flow

Caption: Workflow for the synthesis of D-Pen containing cyclic peptides using Boc/Mob chemistry.

Figure 2: Mechanism of Mob Deprotection & Disulfide Formation

Caption: Mechanistic pathway from protected precursor to cyclic disulfide product.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance of gem-dimethyl group. | Use HATU or PyAOP instead of HBTU. Increase temp to 50°C (risk of racemization, monitor carefully). |

| Incomplete Mob Removal | Insufficient HF acidity or time. | Ensure HF is anhydrous. If using TFMSA (Fmoc), extend reaction time to 2h. |

| Dimerization | Concentration too high during cyclization. | Dilute to <0.1 mg/mL . Add DMSO dropwise. |

| Racemization | Base-catalyzed epimerization during coupling. | Use Collidine or TMP instead of DIEA. Keep coupling time <4h. |

References

-

Hruby, V. J., et al. (1986). "Design and synthesis of conformationally constrained peptide models." Biochemical Journal.

-

Mosberg, H. I., et al. (1983). "Bis-penicillamine enkephalins possess highly improved specificity toward delta opioid receptors." Proceedings of the National Academy of Sciences.

-

Merrifield, B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.

-

Albericio, F., & Tyle, P. (2000). "Synthesis of cyclic peptides." Methods in Molecular Biology.

-

Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scribd.com [scribd.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Cysteine/Penicillamine Ligation Independent of Terminal Steric Demands for Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2006097693A1 - Convergent solid phase peptide synthesis by reaction of two fragments bound to solid support - Google Patents [patents.google.com]

Application Note: High-Efficiency Cleavage of S-p-Methoxybenzyl (pMeOBzl) from Penicillamine

This Application Note is designed for researchers and drug development professionals requiring high-fidelity deprotection of the sterically hindered S-p-Methoxybenzyl (pMeOBzl) group on Penicillamine.

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The S-p-Methoxybenzyl (pMeOBzl) group (also known as Mob or PMB ) is a robust sulfhydryl protecting group used extensively in Boc solid-phase peptide synthesis (SPPS). While it shares the acid-lability of the Benzyl (Bzl) group, the electron-donating methoxy substituent increases the stability of the resulting carbocation, theoretically making it more acid-labile than unsubstituted Bzl.

However, Penicillamine (Pen) presents a unique challenge compared to Cysteine (Cys).[1] Penicillamine is

-

The Challenge: Standard Trifluoroacetic acid (TFA) cocktails, which effectively remove N-terminal Boc groups, are insufficient to cleave S-pMeOBzl from Penicillamine. The steric bulk retards the protonation and subsequent cleavage of the S-C bond.

-

The Solution: Successful deprotection requires "superacid" conditions—specifically Hydrogen Fluoride (HF) or Trifluoromethanesulfonic Acid (TFMSA) —to drive the reaction to completion.

This guide details the two validated protocols for this cleavage: the TFMSA Method (a bench-top alternative to HF) and the HF Method (the traditional gold standard).

Mechanistic Insight: Acidolysis & Scavenging

The cleavage of S-pMeOBzl is an

The Critical Role of Scavengers

Because the p-methoxybenzyl carbocation is resonance-stabilized, it is a "sticky" electrophile. Without adequate scavengers, it will rapidly re-alkylate:

-

The newly liberated Penicillamine thiol (Reversible reaction, lowering yield).

-

Electron-rich side chains (Trp, Tyr, Met) (Irreversible modification).

Recommended Scavenger System:

-

Thioanisole: Accelerates the reaction via a "push-pull" mechanism and scavenges carbocations.

-

p-Cresol: Prevents alkylation of Tyrosine.

-

Ethanedithiol (EDT): Critical for keeping the Penicillamine sulfur reduced and scavenging the carbocation.

Visualization: Reaction Mechanism[3][9]

Figure 1: Acidolytic cleavage mechanism of S-pMeOBzl Penicillamine. Note the steric hindrance at the transition state requiring strong acid catalysis.

Protocol A: The TFMSA Method (Bench-Top Standard)

Why choose this? TFMSA allows for high-acidity cleavage in standard glassware without the extreme hazards and special apparatus required for HF. It is the preferred method for most modern laboratories.

Materials

-

Acid: Trifluoromethanesulfonic Acid (TFMSA)[2]

-

Solvent: Trifluoroacetic Acid (TFA)[2]

-

Scavengers: Thioanisole, Ethanedithiol (EDT), p-Cresol (optional if Tyr present).

-

Equipment: Round-bottom flask, ice bath, nitrogen line.

Step-by-Step Procedure

-

Preparation of Resin/Peptide: Ensure the peptide-resin is thoroughly washed with DCM and dried under vacuum.

-

Scavenger Pre-Mix (The "Low" Acid Phase): In the reaction vessel, add the resin. Add a mixture of TFA : Thioanisole : EDT (10 : 1 : 0.5 v/v) .

-

Ratio: Use approx. 10 mL of cocktail per gram of resin.

-

Action: Allow to swell and chill to 0°C in an ice bath.

-

-

TFMSA Addition (The "High" Acid Phase): Slowly add TFMSA dropwise to the chilled mixture to achieve a final concentration of 10% (v/v) .

-

Exotherm Warning: This reaction is exothermic. Maintain 0°C during addition.

-

-

Reaction:

-

Allow the reaction to proceed at 0°C for 60 minutes .

-

Warm to Room Temperature and stir for an additional 90–120 minutes .

-

Note: The extended time at RT is crucial for Penicillamine due to steric hindrance.

-

-

Precipitation:

-

Filter the resin to remove solid support (if peptide is cleaved from resin).

-

Precipitate the filtrate into cold Diethyl Ether (10x volume).

-

Centrifuge (3000 rpm, 5 min) and wash the pellet 3x with cold ether.

-

-

Desalting: TFMSA salts are hygroscopic. Dissolve the pellet in 5% Acetic Acid/Water and lyophilize immediately or purify via RP-HPLC.

Protocol B: The HF Method (Gold Standard)

Why choose this? Anhydrous HF is the cleanest method for removing S-pMeOBzl, minimizing methionine oxidation and preventing certain alkylation side reactions better than TFMSA. However, it requires a dedicated Teflon/Kel-F HF line.

Materials

-

Reagent: Anhydrous Hydrogen Fluoride (HF).

-

Scavengers: p-Cresol, p-Thiocresol (or Thioanisole).

-

Apparatus: Commercial HF Cleavage Apparatus (e.g., Peptide Institute, Toho).

Step-by-Step Procedure

-

Vessel Loading: Place the dried peptide-resin into the Teflon reaction vessel.

-

Scavenger Addition: Add p-Cresol (1 mL/g resin) and p-Thiocresol (0.5 mL/g resin) .

-

Note: p-Thiocresol is preferred over EDT in HF lines to avoid sulfur contamination of the vacuum lines.

-

-

HF Condensation: Cool the vessel to -78°C (Dry ice/acetone). Distill approximately 10 mL of HF per gram of resin into the vessel.

-

Reaction:

-

Warm the vessel to 0°C (Ice water bath).

-

Stir magnetically for 60 minutes .

-